Pyridine-3-carbonitrile, 2-(2-amino-2-oxoethylthio)-4-methoxymethyl-6-methyl-
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Overview
Description
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, as well as a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The cyano, methoxymethyl, and methyl groups are introduced onto the pyridine ring through various substitution reactions.
Formation of the Sulfanyl-Acetamide Moiety: The sulfanyl group is introduced via a thiolation reaction, followed by the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE
Uniqueness
2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-3-8(5-16-2)9(4-12)11(14-7)17-6-10(13)15/h3H,5-6H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABXFNARUUWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)N)C#N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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